Differential Reactivity with Alkanethiols: Bis(triethylstannyl)acetylene vs. Bis(trialkylsilyl) and Bis(trialkylgermyl) Acetylenes
Under identical photochemical reaction conditions with alkanethiols, bis(triethylstannyl)acetylene undergoes cleavage of the Sn–C≡C bond, whereas bis(trialkylsilyl)acetylenes and bis(trialkylgermyl)acetylenes exhibit no reaction whatsoever [1]. This differential behavior stems from the inherently lower stability of the Sn–Cₛₚ bond relative to Si–Cₛₚ and Ge–Cₛₚ bonds [1].
| Evidence Dimension | Reactivity toward alkanethiols under photochemical conditions |
|---|---|
| Target Compound Data | Undergoes cleavage of Sn–C≡C bond; reacts to give cleavage products of one Sn–C≡C bond |
| Comparator Or Baseline | Bis(trialkylsilyl)acetylenes: no reaction; Bis(trialkylgermyl)acetylenes: no reaction |
| Quantified Difference | Reactive vs. completely inert under identical conditions |
| Conditions | Photochemical reaction with alkanethiols |
Why This Matters
Users requiring a stannylacetylene that can undergo selective Sn–C bond cleavage for further functionalization must select the tin-based reagent; Si and Ge analogs are unsuitable for this transformation.
- [1] Voronkov, M.G.; Mirskov, R.G.; Rakhlin, V.I. Reaction of alkanethiols with 1-trialkylsilyl, 1-trialkylgermyl, and 1-trialkylstannyl derivatives of 2-substituted acetylenes. Russ. Chem. Bull. 1975, 24, 534–536. View Source
